2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine scaffold substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide moiety linked to a 3-(trifluoromethyl)phenyl ring.
Synthesis typically involves coupling reactions between thienopyrimidine intermediates and substituted acetamides, as seen in analogous compounds (e.g., 79% yield for structurally related indole derivatives in ).
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O3S/c23-15-6-4-13(5-7-15)11-29-20(31)19-17(8-9-33-19)28(21(29)32)12-18(30)27-16-3-1-2-14(10-16)22(24,25)26/h1-10,17,19H,11-12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBWJGVDVRRDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H17F3N4O4S
- Molecular Weight : Approximately 449.5 g/mol
- Solubility : Soluble in various organic solvents
The unique thieno[3,2-d]pyrimidine structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial and antimycobacterial properties. In vitro studies have demonstrated that compounds with similar structures show activity against various strains of bacteria and mycobacteria:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with notable activity against Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4c | 12.5 | E. coli |
| 4e | 6.25 | S. aureus |
| 4g | 25 | M. tuberculosis |
These findings suggest that modifications to the amido or imino side chains enhance antimicrobial activity.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably:
- In studies involving breast cancer cells (MDA-MB-231), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 27.6 µM .
- Structure-activity relationship (SAR) studies indicate that substituents such as electron-withdrawing groups enhance potency against tumor cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound l | 27.6 | MDA-MB-231 |
| Compound m | 29.3 | Non-small cell lung cancer |
The presence of fluorine atoms in the phenyl groups is associated with increased anticancer activity due to enhanced lipophilicity and potential interactions with cellular targets.
Case Studies
- Screening for Anticancer Compounds : A study screened a library of compounds including thieno[3,2-d]pyrimidines on multicellular spheroids, identifying derivatives that effectively inhibited tumor growth .
- Inhibition of MIF Tautomerase Activity : The compound's ability to inhibit MIF2 tautomerase was assessed, revealing an IC50 value of 7.2 ± 0.6 µM for a bromo-substituted analogue . This suggests potential applications in inflammatory diseases where MIF plays a role.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that may include various halogenated compounds and amines. The choice of solvents and reaction conditions significantly impacts the yield and selectivity of the final product. The structural features of this compound allow it to interact with various biological targets, making it a subject of interest for drug development.
Biological Activities
Research indicates that derivatives of thieno[3,2-d]pyrimidine, including this compound, exhibit significant biological activities such as:
- Anticancer Properties : Several studies have evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, novel trifluoromethyl pyrimidine derivatives have shown promising results against various cancer cell lines including PC3, K562, HeLa, and A549 at concentrations as low as 5 μg/mL .
- Antifungal Activity : Compounds similar to this one have demonstrated antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests have shown effective inhibition rates comparable to established antifungal agents .
- Insecticidal Effects : Some derivatives have also been assessed for their insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda. The results indicated moderate efficacy compared to commercial insecticides .
Case Studies
- Anticancer Evaluation : A study on novel derivatives similar to this compound revealed that certain structures exhibited potent anticancer activity against multiple cell lines. The mechanism was hypothesized to involve inhibition of specific enzymes or pathways critical for cancer cell proliferation .
- Antifungal Screening : In another investigation, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested for antifungal activity. Some compounds showed inhibition rates exceeding 90% against B. cinerea, indicating their potential as new antifungal agents .
Chemical Properties and Reactivity
The compound's reactivity is typical of pyrimidine derivatives. It can undergo various chemical reactions such as nucleophilic substitutions and cyclization processes to enhance its biological activity or alter pharmacokinetic properties. The presence of functional groups like amides contributes to its solubility and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural analogues and their differentiating features are summarized in Table 1.
Table 1: Structural Comparison of Thienopyrimidine-Based Acetamides
Pharmacokinetic and Physicochemical Properties
The dioxo groups in the thienopyrimidine core contribute to a polar surface area (~90 Ų), which may limit blood-brain barrier penetration compared to sulfanyl-linked derivatives (~75 Ų) .
Computational and In Silico Comparisons
- Molecular Docking : AutoDock4 simulations () predict that the trifluoromethylphenyl group in the target compound forms hydrophobic interactions with kinase pockets, while the dioxo groups stabilize binding via residues like Asp or Glu.
- Similarity Metrics : Tanimoto coefficients (MACCS fingerprints) for the target compound vs. 3c and are 0.65 and 0.58, respectively, indicating moderate structural overlap but divergent pharmacophores .
- Energy Optimization : Force field analyses () suggest the target compound’s conformational stability (UFF energy: -450 kcal/mol) is superior to sulfanyl derivatives (-420 kcal/mol), favoring in vivo persistence.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology :
- Employ multi-step protocols starting with the thieno[3,2-d]pyrimidine core, followed by sequential functionalization. Use solvents like ethanol or acetic acid and catalysts (e.g., HCl) to control reaction kinetics .
- Monitor intermediates via thin-layer chromatography (TLC) or HPLC to ensure purity at each stage .
- Optimize reaction temperatures (e.g., 120°C for amide coupling) and stoichiometric ratios to minimize side products .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR : Assign peaks for the thieno[3,2-d]pyrimidine core, fluorophenyl, and trifluoromethyl groups (e.g., δ 10.50 ppm for NH in acetamide) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation to analyze steric effects of substituents .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated degradation studies in buffers (pH 1–13) at 40–60°C. Use HPLC to quantify degradation products and identify labile sites (e.g., lactam ring or acetamide bond) .
- Assess photostability via exposure to UV-Vis light (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can computational docking predict biological targets for this compound?
- Methodology :
- Use AutoDock4 to model interactions with kinases (e.g., TRK family) or enzymes. Flexibly dock the trifluoromethylphenyl group into hydrophobic pockets and analyze binding energies (e.g., ΔG < -7.7 kcal/mol suggests high affinity) .
- Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodology :
- Perform dose-response curves in parallel assays (e.g., cell-free vs. cell-based). Use statistical tools (ANOVA, Bland-Altman plots) to identify variability sources (e.g., membrane permeability in cellular assays) .
- Cross-reference with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) .
Q. How do fluorophenyl and trifluoromethyl groups influence structure-activity relationships (SAR)?
- Methodology :
- Synthesize analogs with substituent modifications (e.g., replacing 4-fluorophenyl with chlorophenyl). Compare inhibitory constants (Ki) against target enzymes (e.g., CDKs) .
- Analyze electronic effects via Hammett plots or computational electrostatic potential maps .
Q. What in vitro assays are optimal for evaluating target engagement and off-target effects?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
